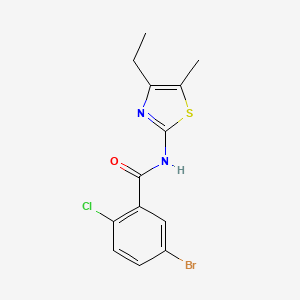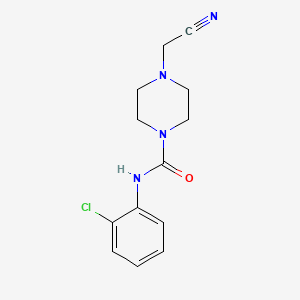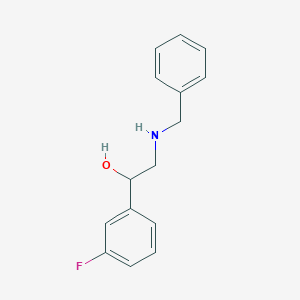![molecular formula C12H24N2O3 B7560056 2-[4-(2-Propan-2-yloxyethyl)piperazin-1-yl]propanoic acid](/img/structure/B7560056.png)
2-[4-(2-Propan-2-yloxyethyl)piperazin-1-yl]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(2-Propan-2-yloxyethyl)piperazin-1-yl]propanoic acid, also known as IPP, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a piperazine derivative that has shown promising results in various studies.
作用机制
The exact mechanism of action of 2-[4-(2-Propan-2-yloxyethyl)piperazin-1-yl]propanoic acid is not fully understood. However, it is believed that this compound acts as a partial agonist at the 5-HT1A receptor and a full agonist at the 5-HT2A receptor. This compound also acts as an antagonist at the 5-HT2C receptor. These actions result in the modulation of various neurotransmitters, including serotonin, dopamine, and norepinephrine.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain. This compound has also been shown to increase the levels of brain-derived neurotrophic factor, which plays a crucial role in the growth and survival of neurons.
实验室实验的优点和局限性
One of the main advantages of 2-[4-(2-Propan-2-yloxyethyl)piperazin-1-yl]propanoic acid is its high potency and selectivity. This makes it an ideal compound for studying the effects of serotonin modulation on various physiological processes. However, one of the limitations of this compound is its low solubility, which can make it difficult to work with in certain experimental conditions.
未来方向
There are several future directions for the study of 2-[4-(2-Propan-2-yloxyethyl)piperazin-1-yl]propanoic acid. One potential area of research is the use of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of research is the use of this compound in the treatment of addiction and substance abuse disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
In conclusion, this compound is a promising compound that has shown significant potential in various scientific research applications. Its high potency and selectivity make it an ideal compound for studying the effects of serotonin modulation on various physiological processes. Further research is needed to fully understand the potential therapeutic applications of this compound and its mechanism of action.
合成方法
The synthesis of 2-[4-(2-Propan-2-yloxyethyl)piperazin-1-yl]propanoic acid can be achieved through a multi-step process. The first step involves the reaction of 2-(2-bromoethyl)-1H-pyrrole with 2-propan-2-yloxyethanol in the presence of sodium hydride. The resulting product is then reacted with piperazine in the presence of triethylamine to yield this compound. The overall yield of this process is around 60%.
科学研究应用
2-[4-(2-Propan-2-yloxyethyl)piperazin-1-yl]propanoic acid has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including anxiety, depression, and schizophrenia. This compound has also been studied for its potential use in the treatment of cancer.
属性
IUPAC Name |
2-[4-(2-propan-2-yloxyethyl)piperazin-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-10(2)17-9-8-13-4-6-14(7-5-13)11(3)12(15)16/h10-11H,4-9H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXGTGPJPWGCPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCN1CCN(CC1)C(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B7559974.png)
![5,7-dimethyl-N-(1H-1,2,4-triazol-5-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7559996.png)


![2-[4-[1-(Cyclopropylamino)-1-oxopropan-2-yl]piperazin-1-yl]propanoic acid](/img/structure/B7560018.png)
![2-(difluoromethoxy)-N-[2-(ethylamino)ethyl]benzamide](/img/structure/B7560027.png)
![3-[[Methyl(pyrazin-2-yl)amino]methyl]benzonitrile](/img/structure/B7560035.png)
![N-[2-(3-fluorophenyl)pyrimidin-5-yl]-1-phenyl-3-pyridin-3-ylpyrazole-4-carboxamide](/img/structure/B7560040.png)

![2-[Butan-2-yl(pyridine-3-carbonyl)amino]acetic acid](/img/structure/B7560064.png)

![3-[Cyclopropyl-[(2-methoxyphenyl)methyl]amino]propanoic acid](/img/structure/B7560067.png)
![N-ethyl-N-[(3-methylphenyl)methyl]pyrrolidine-1-sulfonamide](/img/structure/B7560081.png)
![1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-(2-fluorophenyl)ethanone](/img/structure/B7560088.png)